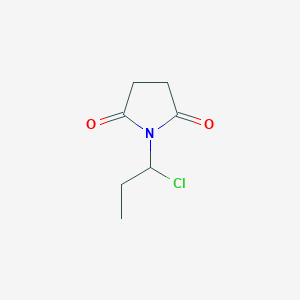
Phosphonium, tetrabutyl-, benzoate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, tetrabutyl-, benzoate (1:1) is an ionic liquid composed of tetrabutylphosphonium cations and benzoate anions. This compound is known for its unique properties, such as high thermal stability, low volatility, and the ability to dissolve a wide range of substances. It is often used in various industrial and scientific applications due to its versatility and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphonium, tetrabutyl-, benzoate (1:1) can be synthesized through an acid-base reaction between tetrabutylphosphonium hydroxide and benzoic acid. The reaction typically involves mixing an aqueous solution of tetrabutylphosphonium hydroxide with an excess of benzoic acid, followed by evaporation of water to obtain the ionic liquid .
Industrial Production Methods: In industrial settings, the production of tetrabutylphosphanium benzoate may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification processes such as recrystallization and distillation to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonium, tetrabutyl-, benzoate (1:1) undergoes various chemical reactions, including:
Substitution Reactions: The benzoate anion can participate in nucleophilic substitution reactions, where it replaces other anions in a compound.
Complexation Reactions: The tetrabutylphosphonium cation can form complexes with various metal ions, enhancing the solubility and stability of the metal ions in solution.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically require mild conditions and can be carried out at room temperature using common solvents such as water or ethanol.
Complexation Reactions: These reactions often involve the use of metal salts and may require specific pH conditions to ensure the formation of stable complexes.
Major Products Formed:
Substitution Reactions: The major products are typically new ionic liquids or salts with different anions.
Complexation Reactions: The major products are metal complexes that can be used in various applications, such as catalysis and material science.
Applications De Recherche Scientifique
Phosphonium, tetrabutyl-, benzoate (1:1) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of tetrabutylphosphanium benzoate involves its ability to interact with various molecular targets and pathways. The tetrabutylphosphonium cation can form strong ionic interactions with negatively charged molecules, while the benzoate anion can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to dissolve a wide range of substances and enhance the stability of various chemical species .
Comparaison Avec Des Composés Similaires
Tetrabutylphosphonium Hydroxide: Similar to tetrabutylphosphanium benzoate, this compound is used as a strong base and solvent in various chemical reactions.
Tetrabutylphosphonium Chloride: This compound is used in similar applications, such as catalysis and material science, but has different solubility and stability properties compared to tetrabutylphosphanium benzoate.
Uniqueness: Phosphonium, tetrabutyl-, benzoate (1:1) is unique due to its combination of tetrabutylphosphonium cations and benzoate anions, which provide a balance of hydrophobic and hydrophilic properties. This balance allows it to dissolve a wide range of substances and makes it particularly useful in applications where other ionic liquids may not be effective .
Propriétés
Numéro CAS |
101203-18-3 |
|---|---|
Formule moléculaire |
C23H41O2P |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
tetrabutylphosphanium;benzoate |
InChI |
InChI=1S/C16H36P.C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
Clé InChI |
ZMENDZUPTXLTAG-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1H-pyrrolo[3,2-c]pyridin-4-yl)acetamide](/img/structure/B8612961.png)


![ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate](/img/structure/B8612997.png)


![4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile](/img/structure/B8613029.png)
![3-Methyl-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B8613041.png)






